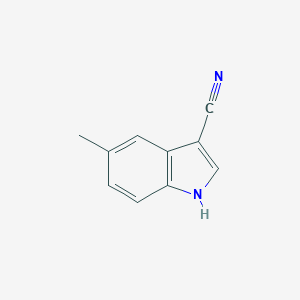

5-Methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYBYFWPOTTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598984 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-13-6 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 5-Methyl-1H-indole-3-carbonitrile can be achieved.

High-Resolution Proton (1H) NMR Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, generally above 8.0 ppm, due to its acidic nature and the influence of the aromatic ring system.

The protons on the benzene (B151609) portion of the indole ring will show characteristic splitting patterns. The H4 proton is anticipated to appear as a singlet or a finely split doublet, while the H6 proton will likely be a doublet of doublets due to coupling with both H7 and potentially a long-range coupling with the methyl group protons. The H7 proton is expected to be a doublet.

The H2 proton on the pyrrole (B145914) ring, adjacent to the nitrogen atom, typically resonates as a singlet in the aromatic region. The methyl group protons at the C5 position will appear as a sharp singlet in the upfield region, usually around 2.4-2.5 ppm.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | > 8.0 | br s |

| H2 | ~7.5 | s |

| H4 | ~7.6 | s or d |

| H6 | ~7.2 | dd |

| H7 | ~7.4 | d |

| 5-CH₃ | ~2.4 | s |

Note: Predicted values are based on analogous indole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Carbon (13C) NMR Analysis and Chemical Shift Assignments

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonitrile carbon (C≡N) is expected to resonate in the range of 115-120 ppm. The quaternary carbon at position 3, attached to the carbonitrile group, will likely appear at a lower field strength compared to other pyrrole ring carbons.

The carbons of the benzene ring will have chemical shifts in the aromatic region (typically 110-140 ppm). The C5 carbon, bearing the methyl group, will be shifted downfield. The methyl carbon itself will produce a signal in the upfield aliphatic region, generally below 25 ppm. The C2 carbon of the pyrrole ring usually appears at a lower field than the C3 carbon in many indole systems.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~124 |

| C5 | ~132 |

| C6 | ~123 |

| C7 | ~112 |

| C7a | ~136 |

| 5-CH₃ | ~21 |

| C≡N | ~118 |

Note: Predicted values are based on analogous indole derivatives and may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between H6 and H7, confirming their ortho relationship. Long-range couplings, such as between the H4 and H6 protons (meta-coupling), might also be observable.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. epa.gov This technique would allow for the unambiguous assignment of the protonated carbons. For example, the signal for the methyl protons would show a correlation to the methyl carbon signal, and the signals for H2, H4, H6, and H7 would correlate to their respective carbon atoms (C2, C4, C6, and C7). glpbio.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. epa.gov This would be instrumental in assigning the quaternary carbons and confirming the substitution pattern. For example, the methyl protons (5-CH₃) would be expected to show correlations to C4, C5, and C6. The H2 proton should show correlations to C3, C3a, and C7a. The H4 proton would likely show correlations to C3, C5, and C7a. These correlations would provide unequivocal evidence for the connectivity of the entire molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into the molecular structure and bonding.

Characteristic Absorption Bands of the Carbonitrile Group

A prominent and diagnostically significant feature in the IR and Raman spectra of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the carbonitrile group. This absorption band is typically observed in the range of 2220-2260 cm⁻¹ in the IR spectrum. The intensity of this band can vary from medium to strong. In the Raman spectrum, the C≡N stretch is also readily observable and often gives a strong, sharp signal.

Indole Ring Vibrations and Substitution Pattern Analysis

The IR and Raman spectra will also display a series of bands characteristic of the indole ring system. The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹ in the IR spectrum. researchgate.net

The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a set of bands in the 1450-1620 cm⁻¹ region. The specific positions and intensities of these bands can be influenced by the substitution pattern on the indole ring.

The C-H in-plane and out-of-plane bending vibrations will be present in the fingerprint region (below 1400 cm⁻¹). The out-of-plane bending modes are particularly useful for confirming the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring system, characteristic patterns of bands are expected in the 800-900 cm⁻¹ region. The presence of the methyl group will also give rise to characteristic C-H stretching and bending vibrations.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| C≡N | Stretch | 2220 - 2260 |

| C=C | Aromatic Ring Stretch | 1450 - 1620 |

| C-H | Methyl Stretch | ~2920, ~2850 |

| C-H | Out-of-plane Bend | 800 - 900 |

Note: These are general ranges and the exact positions can vary.

A detailed analysis of the Raman spectrum would complement the IR data. chemicalbook.com While some vibrations may be weak or absent in the IR spectrum, they might be strong in the Raman spectrum, and vice-versa, providing a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₈N₂. HRMS can distinguish this compound from others with the same nominal mass by measuring the exact mass, which accounts for the mass defects of the constituent atoms.

Table 1: HRMS Molecular Ion Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂ |

| Nominal Mass | 156 amu |

| Monoisotopic (Exact) Mass | 156.068748 u |

| Expected [M+H]⁺ Ion | 157.076023 u |

The experimentally determined exact mass from an HRMS analysis would be expected to align with the theoretical value within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental composition.

Electron ionization mass spectrometry (EI-MS) induces reproducible fragmentation of the parent molecule, providing a characteristic fingerprint that confirms its structure. The fragmentation of this compound is guided by the stability of the indole ring and the nature of its substituents. The molecular ion ([M]⁺) is expected to be prominent due to the aromaticity of the indole core.

Key fragmentation pathways likely include:

Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z 129.

Loss of a Methyl Radical: Cleavage of the methyl group results in a fragment at m/z 141.

Ring Cleavage: Subsequent fragmentations can occur within the indole ring structure, though these are typically less intense than the initial losses of the functional groups.

These fragmentation patterns are consistent with the general behavior of aromatic and heterocyclic compounds observed in mass spectrometry. libretexts.org Analysis of related indole structures, such as 3-methylindole (B30407) and 1H-indole-3-carboxaldehyde, supports these predicted pathways. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 156 | [C₁₀H₈N₂]⁺ | Molecular Ion ([M]⁺) |

| 155 | [C₁₀H₇N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 129 | [C₉H₇N]⁺ | Loss of hydrogen cyanide ([M-HCN]⁺) |

X-ray Crystallography and Solid-State Structural Investigations

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive data from the closely related analogue, 5-Methyl-1H-indole-3-carbaldehyde, provides significant insight into the expected solid-state structure. nih.gov

The crystal structure of the analogue 5-Methyl-1H-indole-3-carbaldehyde reveals an almost planar molecular conformation, with a root-mean-square deviation for all non-hydrogen atoms of 0.0115 Å. nih.gov It crystallizes in the orthorhombic system. nih.gov Given the structural similarity, this compound is also expected to be largely planar. In the solid state, molecules of the carbaldehyde analogue pack into chains. nih.gov

Table 3: Crystallographic Data for the Analogue 5-Methyl-1H-indole-3-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

| Volume (ų) | 834.31 (15) |

| Z | 4 |

The crystal packing is stabilized by a network of intermolecular interactions. In the case of 5-Methyl-1H-indole-3-carbaldehyde, molecules are connected through N—H⋯O hydrogen bonds, forming chains. nih.gov For this compound, a similar arrangement is expected, with the nitrile nitrogen acting as the hydrogen bond acceptor, forming N—H⋯N hydrogen bonds.

There are currently no specific studies published on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as solvent and temperature during crystallization. nih.gov Different polymorphs can exhibit distinct physicochemical properties. Conformational polymorphism, where different crystal forms arise from different molecular conformations, has been observed in other related heterocyclic nitrile compounds. nih.gov

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components, is a widely used strategy in crystal engineering. While no co-crystals of this compound have been reported, this technique could potentially be employed to modify its solid-state properties by introducing co-formers that interact via non-covalent interactions like hydrogen bonding or π-π stacking.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 5-Methyl-1H-indole-3-carbonitrile can provide profound insights into its fundamental characteristics.

The optimization process also yields crucial information about the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atom of the indole (B1671886) ring and the nitrile group would be expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen would represent a region of positive potential (electron-poor).

Table 1: Predicted Geometric Parameters for this compound (Based on Analogy to 5-Methyl-1H-indole-3-carbaldehyde)

| Parameter | Predicted Value Range |

| C-C bond lengths (benzene ring) | 1.37 - 1.41 Å |

| C-C bond lengths (pyrrole ring) | 1.36 - 1.45 Å |

| C-N bond lengths (pyrrole ring) | 1.37 - 1.39 Å |

| C-C≡N bond angle | ~178 - 180° |

| Dihedral angle (indole plane vs. methyl H) | ~0 - 15° |

Note: These are predicted values and would be precisely determined through DFT optimization.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for a detailed assignment of the experimental spectral bands.

For this compound, key vibrational modes would include the N-H stretch of the indole ring (typically around 3400-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching vibrations of the aromatic and methyl groups, and various in-plane and out-of-plane bending modes of the indole ring. Comparing the theoretically predicted spectrum with an experimental one can provide strong evidence for the calculated structure and help in the interpretation of complex spectral features. Studies on similar indole derivatives, such as indole-3-carbinol, have demonstrated the utility of DFT in accurately predicting and assigning vibrational spectra tsijournals.comtsijournals.com.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3450 - 3550 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2900 - 3000 |

| C≡N Stretch | 2220 - 2260 |

| C=C Stretch (Indole Ring) | 1450 - 1600 |

| N-H Bend | 1400 - 1500 |

Note: These are general predictions and the exact values would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, particularly at the C2 and C3 positions, reflecting the nucleophilic character of the indole system. The electron-donating methyl group at the 5-position would further increase the energy of the HOMO, enhancing its nucleophilicity. The LUMO, on the other hand, is anticipated to have significant contributions from the electron-withdrawing nitrile group at the C3 position, making this site susceptible to nucleophilic attack under certain conditions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitrile) on the indole scaffold suggests a potentially smaller HOMO-LUMO gap compared to unsubstituted indole, indicating a more reactive molecule. DFT studies on various substituted indoles have consistently shown that the nature and position of substituents significantly influence the energies and distributions of the frontier orbitals niscpr.res.innih.gov.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Prediction |

| HOMO Energy | Relatively high (due to electron-rich indole and methyl group) |

| LUMO Energy | Relatively low (due to electron-withdrawing nitrile group) |

| HOMO-LUMO Gap | Relatively small, suggesting moderate to high reactivity |

| HOMO Localization | Primarily on the indole ring (C2/C3) |

| LUMO Localization | Significant contribution from the C3-CN fragment |

Mechanistic Pathways of Chemical Reactions

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. Locating and characterizing transition states is a key goal of mechanistic studies. For reactions involving this compound, such as electrophilic substitution at the indole ring, DFT calculations can be used to find the geometry and energy of the transition state.

For example, in an electrophilic attack at the C2 position (as the C3 position is substituted), the transition state would involve the formation of a partial bond between the electrophile and the C2 carbon, with a corresponding disruption of the aromaticity of the pyrrole (B145914) ring. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction and thus its rate. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

A reaction coordinate is a one-dimensional path on the potential energy surface that connects the reactants to the products through the transition state. By calculating the energy at various points along this path, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during a reaction, including the activation energies of each step and the relative energies of any intermediates.

For a potential reaction of this compound, such as a nucleophilic addition to the nitrile group or a substitution reaction on the indole ring, a reaction coordinate analysis would reveal the energetic feasibility of the proposed mechanism. It would help to determine whether the reaction is likely to proceed in a single step or through a multi-step pathway involving one or more intermediates. Such analyses are crucial for understanding reaction kinetics and for designing more efficient synthetic routes. While specific reaction coordinate analyses for this molecule are not published, the general principles of indole reactivity suggest that electrophilic attack would be a primary reaction pathway to investigate computationally bhu.ac.in.

The computational investigation of this compound, through methods like Density Functional Theory and Frontier Molecular Orbital analysis, offers a deep understanding of its structural, electronic, and reactive properties. While specific experimental and computational data for this particular molecule are limited, by drawing analogies from related indole derivatives and applying fundamental theoretical principles, we can construct a detailed and scientifically sound picture of its chemical behavior. Such theoretical studies are invaluable for predicting the outcomes of chemical reactions, interpreting spectroscopic data, and guiding the design of new functional molecules based on the versatile indole scaffold.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling is a cornerstone of modern drug discovery, enabling the visualization and analysis of how a small molecule (ligand) like this compound might interact with a biological target, typically a protein or nucleic acid.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, offering a static snapshot of the ligand-target complex.

Hypothetical Application to this compound:

Were such studies to be conducted, researchers would select a protein target of interest, for which indole derivatives have shown activity. The 3D structure of this compound would be docked into the active site of the target. The simulation would calculate various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrile group could act as a hydrogen bond acceptor, while the indole ring could engage in π-π stacking with aromatic residues of the protein. The 5-methyl group could form hydrophobic interactions within a corresponding pocket in the active site.

A hypothetical data table from such a study might look like this:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase X | -8.5 | Phe80, Leu132, Asp144 | π-π stacking, Hydrophobic, Hydrogen bond |

| Enzyme Y | -7.2 | Trp54, Val101, Ser99 | Hydrophobic, Hydrogen bond |

This data is purely illustrative and not based on actual experimental results.

To complement the static view from molecular docking, molecular dynamics (MD) simulations provide a dynamic perspective of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the target.

Hypothetical Application to this compound:

An MD simulation would start with the best-docked pose of this compound within its target. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex would be analyzed. Key metrics such as Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the ligand in the binding pocket. The simulation could also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy.

A summary of hypothetical MD simulation results could be presented as follows:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Key Stable Interactions |

| 100 | 1.2 ± 0.3 | 1.8 ± 0.4 | Persistent H-bond with Asp144 |

| 200 | 1.3 ± 0.2 | 1.9 ± 0.3 | Stable hydrophobic contact with Leu132 |

This data is purely illustrative and not based on actual experimental results.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined properties.

Hypothetical Application to this compound:

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, such as topological indices, electronic properties (e.g., dipole moment), and steric parameters. These descriptors would then be correlated with a specific property of interest, for example, solubility or melting point, using statistical methods like multiple linear regression or machine learning algorithms. Such a model, once validated, could be used to predict the properties of other related indole derivatives without the need for experimental measurement.

An example of a simplified QSPR model could be represented by an equation:

Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Where 'c' represents coefficients derived from the statistical fitting.

Due to the lack of published experimental data and specific QSPR studies for this compound, it is not possible to present an actual model or data table.

Biological Activity Assessment and Mechanistic Elucidation of 5 Methyl 1h Indole 3 Carbonitrile Derivatives

In Vitro Biological Screening Platforms

In vitro screening provides a crucial first step in identifying the biological potential of newly synthesized compounds. Various assays are employed to assess the activity of 5-Methyl-1H-indole-3-carbonitrile derivatives against different biological targets.

Assays for Antiproliferative and Cytotoxic Activities in Cell Lines

Derivatives of the indole (B1671886) scaffold have shown significant promise as antiproliferative agents. nih.gov For instance, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov While none of the tested compounds were found to be cytotoxic, many exhibited significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. nih.gov Notably, the m-piperidinyl derivative 3e demonstrated the most potent activity. nih.gov

Similarly, another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potential inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov Several of these compounds, including 5c, 5d, 5f, 5g, 6e, and 6f, displayed high antiproliferative activity with GI50 values between 29 nM and 47 nM, comparable to the reference drug erlotinib. nih.gov

Furthermore, research into 3,5-disubstituted indole derivatives has identified potent inhibitors of Pim kinases, which are considered promising targets for treating hematological cancers. nih.gov Optimization of the C-3 and C-5 positions of the indole ring led to a compound with enhanced cellular potency and high selectivity. nih.gov

In a different approach, novel 5-nitroindole (B16589) derivatives were synthesized and shown to target the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. d-nb.info

The table below summarizes the antiproliferative activity of selected indole derivatives.

| Compound ID | Scaffold | R Group | Target Cell Lines | GI50 (nM) | Reference |

| 3e | 5-chloro-indole-2-carboxylate | m-piperidin-1-yl | Various cancer cell lines | 29-78 | nih.gov |

| 5c | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | m-piperidin-1-yl | Four tested cell lines | 47 | nih.gov |

| 5d | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Not specified | Four tested cell lines | 29-47 | nih.gov |

| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Not specified | Four tested cell lines | 29-47 | nih.gov |

| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Not specified | Four tested cell lines | 29-47 | nih.gov |

| 6e | pyrido[3,4-b]indol-1-one | 4-benzylpiperidin-1-yl | Four tested cell lines | 29-47 | nih.gov |

| 6f | pyrido[3,4-b]indol-1-one | 1H-benzo[d]imidazole-2-yl)methyl | Four tested cell lines | 29-47 | nih.gov |

Antimicrobial and Antifungal Activity Evaluations

Indole derivatives have also demonstrated significant potential as antimicrobial and antifungal agents. nih.gov A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed that all tested compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with their efficacy surpassing that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov Compound 8 was the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL. nih.gov The antifungal activity of these compounds was also notable, with compound 15 being the most potent. nih.gov

Another series of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) showed promising activity against several fungal strains, with some compounds exhibiting greater activity than the standard drug miconazole (B906) against Aspergillus fumigatus. researchgate.net

Furthermore, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been investigated for their antimicrobial properties. nih.gov These compounds displayed a broad spectrum of activity with MIC values between 3.125 and 50 µg/mL against the tested microorganisms. nih.gov Indole-triazole derivative 3d, in particular, was identified as a promising lead for both antibacterial and antifungal applications. nih.gov

Research on streptochlorin (B611036) derivatives containing a nitrile group has also yielded promising antifungal candidates. mdpi.com Compound 3a, for instance, showed over 85% growth inhibition against several plant pathogenic fungi at a concentration of 50 μg/mL. mdpi.com Similarly, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives identified several compounds with remarkable and broad-spectrum antifungal activities against plant pathogenic fungi, with compound 3u showing excellent efficacy against Rhizoctonia solani. mdpi.com

The following table presents the antimicrobial and antifungal activities of selected indole derivatives.

| Compound/Derivative | Target Organism(s) | Activity/MIC | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Gram-positive and Gram-negative bacteria | MIC: 0.004–0.03 mg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Fungi | MIC: 0.004–0.06 mg/mL | nih.gov |

| N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) (5c, 5g-h, 5i) | Aspergillus fumigatus | Activity greater than miconazole | researchgate.net |

| Indole-triazole derivative (3d) | Bacteria and Fungi | MIC: 3.125-50 µg/mL | nih.gov |

| Streptochlorin derivative (3a) | Botrytis cinerea, Gibberella zeae, Colletotrichum lagenarium | >85% growth inhibition at 50 μg/mL | mdpi.com |

| 3-indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | EC50: 3.44 mg/L | mdpi.com |

Enzyme Inhibition Studies (e.g., Protein Kinase Inhibitors, sPLA2 Inhibition)

The indole scaffold is a key feature in many protein kinase inhibitors. nih.gov Research into 3,5-disubstituted indole derivatives has led to the discovery of potent inhibitors of Pim kinases, which are implicated in hematological cancers. nih.gov Through optimization of the indole core, a compound with improved cellular potency and high selectivity was identified. nih.gov

Furthermore, a series of 5-chloro-indole-2-carboxylate derivatives were found to be potent inhibitors of both EGFR and BRAFV600E, with the m-piperidinyl derivative 3e showing an IC50 value of 68 nM against EGFR, which is more potent than the reference drug erlotinib. nih.gov

The table below details the enzyme inhibitory activity of certain indole derivatives.

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| 3,5-disubstituted indole derivative (Compound 43) | Pim kinases | Not specified | nih.gov |

| 5-chloro-indole-2-carboxylate (Compound 3e) | EGFR | 68 nM | nih.gov |

| 5-chloro-indole-2-carboxylate (Compound 3a) | BRAFV600E | 43 nM | nih.gov |

Receptor Agonism and Antagonism Studies (e.g., 5-HT1D Receptor)

The 5-HT1B and 5-HT1D receptors, which are structurally very similar, have been a focus of research for therapeutic applications. nih.gov While the precise function of these receptors is still being defined due to a lack of selective ligands, the development of 5-HT1B/1D receptor agonists, known as triptans, has been a significant advancement in migraine treatment. nih.govnih.gov These agonists, many of which are indole derivatives, exert their effects through multiple mechanisms, including vasoconstriction of cerebral blood vessels and inhibition of nociceptive neurotransmission. nih.gov The interest in 5-HT1B/1D antagonists is also growing, with the potential for developing faster-acting antidepressant drugs. nih.gov

Antioxidant Activity Profiling

Indole derivatives have been investigated for their antioxidant properties. nih.gov A study of C-3 substituted indole derivatives revealed that a derivative with a pyrrolidinedithiocarbamate moiety was a particularly effective radical scavenger and Fe3+-Fe2+ reducer. nih.gov The antioxidant activity was found to be dependent on the ability to transfer a hydrogen or electron, the stability of the resulting indolyl radical, and the presence of an unsubstituted indole nitrogen atom. nih.gov

In another study, a series of hybrid indole-based caffeic acid amides were synthesized and evaluated for their antioxidant potential. nih.gov Several of these compounds demonstrated excellent DPPH radical scavenging activity, with compound 3j showing the highest antioxidant activity in FRAP and ORAC assays. nih.gov

The antioxidant activities of selected indole derivatives are summarized in the table below.

| Derivative | Assay | Activity | Reference |

| C-3 substituted indole with pyrrolidinedithiocarbamate | Radical scavenging, Fe3+-Fe2+ reduction | Most active in the series | nih.gov |

| Indole-based caffeic acid amide (3j) | DPPH | IC50: 50.98 ± 1.05 µM | nih.gov |

| Indole-based caffeic acid amide (3j) | ABTS | IC50: 19.49 ± 0.54 µM | nih.gov |

| Indole-based caffeic acid amide (3j) | FRAP | 4774.37 ± 137.20 μM Trolox eq/mM sample | nih.gov |

| Indole-based caffeic acid amide (3j) | ORAC | 10,714.21 ± 817.76 μM Trolox eq/mM sample | nih.gov |

Molecular and Cellular Mechanistic Investigations of Biological Action

Understanding the molecular and cellular mechanisms by which these derivatives exert their biological effects is crucial for their further development. For instance, docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity likely stems from the inhibition of E. coli MurB, while their antifungal action is probably due to the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov

In the context of anticancer activity, 5-chloro-indolyl derivatives have been shown to bind within the hydrophobic pocket of EGFR, with the indolyl NH forming a hydrogen bond with Asp855. nih.gov Similarly, tricyclic indole carboxylic acid inhibitors have been found to bind to the BH3-peptide binding cleft of the anti-apoptotic protein Mcl-1, providing a structural basis for their inhibitory action. nih.gov

Furthermore, some indole derivatives have been shown to protect red blood cells from oxidative damage by interacting with the cell membrane components, likely through hydrogen bonding with the phosphate (B84403) groups of lipids. nih.gov

Modulation of Key Biological Pathways

Derivatives built upon the 1H-indole-3-carbonitrile framework have shown the ability to modulate critical biological pathways implicated in various diseases, most notably cancer.

A significant area of investigation has been their role as Tropomyosin receptor kinase (TRK) inhibitors. nih.gov The TRK family of receptor tyrosine kinases, when activated by NTRK gene fusions, becomes a potent oncogenic driver in a wide range of cancers. Specific 1H-indole-3-carbonitrile derivatives have been developed that effectively target this pathway. nih.gov Mechanistic studies reveal that these compounds can induce cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov

Furthermore, indole derivatives have demonstrated anti-angiogenic properties. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some indole-related compounds interfere with this process, as well as inhibiting the proliferation and invasion of cancerous cells. researchgate.net The anti-proliferative effects of these compounds have been assessed against various cell lines, including human umbilical vein endothelial cells (HUVEC) and the A549 lung cancer cell line. researchgate.net

The indole core is also recognized for its role in developing agents with antimicrobial, anti-inflammatory, and antiviral activities, functioning by mechanisms such as the restraint of DNA synthesis. researchgate.netchula.ac.th

Biomolecular Target Interaction Studies (e.g., DNA-Binding, Enzyme Kinetics)

The therapeutic effects of this compound derivatives are rooted in their direct interactions with specific biomolecular targets. Enzyme inhibition is a primary mechanism through which these compounds exert their activity.

In the context of cancer, derivatives have been engineered as potent inhibitors of TRK. nih.gov For example, compound C11 , a novel 1H-indole-3-carbonitrile derivative, demonstrated significant antiproliferative effects against the TRK-dependent cell line KM-12. nih.gov This inhibition is dose-dependent and extends to reducing colony formation and cell migration. nih.gov The potency of such compounds is often quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for C11's direct enzyme inhibition are part of ongoing research, its cellular effects highlight a strong interaction. nih.gov

Other indole derivatives have shown significant anti-angiogenic activity with an IC50 of 15.4 µg/mL and an IC50 on the HUVEC cell line of 5.6 µg/mL. researchgate.net The table below summarizes the inhibitory activities of selected indole derivatives against various cell lines.

| Compound Class | Target/Cell Line | Activity Metric | Value |

| 1H-indole-3-carbonitrile Derivative (C11) | KM-12 (TRK-dependent) | Antiproliferative | Significant |

| Indole Derivative | Angiogenesis | IC50 | 15.4 µg/mL |

| Indole Derivative | HUVEC Cell Line | IC50 | 5.6 µg/mL |

| Indole Derivative | A549 Lung Cancer | Antiproliferative | Investigated |

| Indole Derivative | Free Radical Scavenging (DPPH) | IC50 | 99.6 µg/mL |

This table presents research findings on the biological activities of various indole derivatives. Data is compiled from studies on TRK inhibition and anti-angiogenic properties. nih.govresearchgate.net

Molecular docking studies have also been crucial in elucidating interactions, for instance, with enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory activity. researchgate.net These computational studies help visualize how the indole derivatives fit into the active sites of target enzymes, predicting binding modes and affinities. researchgate.net

Intracellular Signaling Pathway Analysis

Beyond direct target binding, research has focused on the downstream effects of these compounds on intracellular signaling cascades. The inhibition of a target like TRK by a 1H-indole-3-carbonitrile derivative initiates a cascade of events within the cancer cell.

A key finding is the reduction of phosphorylated TRK levels upon treatment with these inhibitors. nih.gov Since phosphorylation is the "on" switch for TRK's kinase activity, this observation confirms that the compound effectively deactivates the enzyme within the cellular environment. This deactivation disrupts the entire signaling pathway that the oncogenic TRK fusion protein relies on to drive cancer growth.

The ultimate outcomes of this pathway disruption are profound and therapeutically desirable. Analysis has shown that treatment leads to:

Cell Cycle Arrest: The compounds halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov

Apoptosis Induction: The inhibitors trigger programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.gov

These findings confirm that the derivatives don't just bind to their target but effectively shut down the downstream signaling responsible for the malignant phenotype. nih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Mapping Studies

The biological activity of indole derivatives is highly dependent on their specific chemical structure. Structure-Activity Relationship (SAR) and pharmacophore mapping are critical disciplines that dissect the molecule to understand which features are essential for potency and selectivity, guiding the design of more effective therapeutic agents. researchgate.netresearchgate.net

Identification of Key Structural Features for Biological Potency and Selectivity

SAR studies involve synthesizing and testing a series of related compounds to determine how specific chemical modifications affect their biological activity. For indole derivatives, several key structural features have been identified as crucial.

Substitution at Position 5: The methyl group at the 5-position of the indole ring is a significant feature. It has been observed that modifications at this position can influence activity, for instance, in the upregulation of tumor suppressor genes. mdpi.com In the development of CFTR potentiators based on a related tetrahydro-γ-carboline core, substitutions at the corresponding position on the indole ring were found to be critical for potency. acs.org

The Cyano Group at Position 3: The carbonitrile (cyano) group at position 3 is a key functional group. In some kinase inhibitors, nitrile groups are known to form important hydrogen bonds or other interactions within the enzyme's active site. Research on checkpoint kinase 1 (Chk1) inhibitors showed that a three-carbon nitrile chain provided maximum activity, indicating the importance of this functional group's placement and length. nih.gov

Substituents on the Indole Nitrogen (N1): Alkylation or substitution at the N1 position of the indole ring can dramatically alter a compound's properties and biological activity. In the development of HIV-1 fusion inhibitors, moving substituents between the N1 and C3 positions was a key strategy to explore the chemical space and optimize activity. nih.govacs.org

The following table summarizes key SAR findings for various indole-based compounds.

| Compound Series | Structural Modification | Impact on Biological Activity | Target |

| Bisindole HIV Inhibitors | Linkage changed from 6-6' to 5-6', 6-5', or 5-5' | Reduced activity | HIV-1 gp41 |

| Tetrahydro-γ-carboline CFTR Potentiators | Removal of trifluoromethyl on pyrazolyl residue | Marked loss of activity | CFTR |

| Tetrahydro-γ-carboline CFTR Potentiators | Alkylation of N1' or N5 position | Marked reduction of activity | CFTR |

| General Anticancer Indoles | Carbonyl group at position 2 | Increased cytotoxicity | Cancer Cells |

| General Anticancer Indoles | Spiro-ring at position 3 | Increased cytotoxicity | Cancer Cells |

This table illustrates how specific structural changes in indole-based scaffolds affect their biological potency against different targets. mdpi.comacs.orgnih.gov

Development of Design Principles for Optimized Biological Properties

The insights gained from SAR studies lead to the formulation of design principles for creating new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties to improve the compound's profile. This approach was successfully used in the development of potent TRK inhibitors based on the 1H-indole-3-carbonitrile scaffold. nih.gov

Computer-Aided Drug Design (CADD): CADD is an indispensable tool in modern drug discovery. nih.gov It utilizes computational methods, including molecular docking and modeling, to predict how a designed molecule will interact with its biological target. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.govnih.gov

Pharmacophore Mapping: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.netmdpi.com By analyzing a set of active compounds, researchers can generate a pharmacophore model, which serves as a 3D template for designing new molecules. nih.gov This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For example, a pharmacophore model for COX-2 inhibitors was generated from a series of active compounds to guide the design of new, selective inhibitors. nih.gov This approach provides detailed structural insights and highlights key binding features, affording guidance for rational drug design and lead optimization. researchgate.net

By combining these principles—leveraging known SAR, employing bioisosteric replacement, and using predictive CADD and pharmacophore models—researchers can rationally design and develop optimized this compound derivatives as promising therapeutic candidates.

Perspectives on Advanced Research and Future Applications

Rational Design and Synthesis of Next-Generation 5-Methyl-1H-indole-3-carbonitrile Analogues

The rational design of new analogues of this compound is a key focus for developing next-generation therapeutic agents. This approach leverages an understanding of structure-activity relationships (SAR) to modify the core molecule for enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net

One prominent strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, to improve the drug-like characteristics of the compound. For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, a potent inhibitor, C11, was developed from a 1H-indole-3-carbonitrile core using this strategy combined with computer-aided drug design (CADD). nih.gov This compound demonstrated significant anticancer effects by inducing cell cycle arrest and apoptosis. nih.gov

Further diversification of the indole (B1671886) scaffold is achieved by introducing various substituents at different positions of the indole ring. For example, N1-substituted indole derivatives have shown significant biological activities and are present in several marketed drugs. easychair.org The synthesis of novel dipeptide derivatives containing indole-3-carboxylic acid conjugates has also been explored for potential antimicrobial agents. nih.gov

The following table summarizes some rationally designed analogues and their targeted biological activities:

| Analogue Class | Design Strategy | Targeted Biological Activity | Reference |

| 1H-indole-3-carbonitrile derivatives | Bioisosteric replacement, CADD | TRK Inhibition (Anticancer) | nih.gov |

| N1-substituted indoles | Functional group modification | Various, including antimicrobial, antiviral, anticancer | easychair.org |

| Indole-3-carboxylic acid dipeptide conjugates | Conjugation with biomolecules | Antimicrobial | nih.gov |

| Pyran-annulated indole analogues | Multi-component reactions | Not specified | tandfonline.com |

Development of Novel Synthetic Methodologies for Broad Diversification of the Indole-3-carbonitrile Scaffold

The development of novel and efficient synthetic methods is crucial for creating a wide variety of indole-3-carbonitrile derivatives for biological screening. researchgate.netcivilica.com Traditional methods like the Fischer indole synthesis are being supplemented and, in some cases, replaced by more versatile and greener approaches. rsc.orgmdpi.com

Modern synthetic strategies focus on:

Catalytic Reactions: Palladium-catalyzed reactions, for instance, have become highly versatile for C-C and C-N bond formations, enabling the synthesis of complex indole derivatives under mild conditions. researchgate.netmdpi.comresearchgate.net Microwave-assisted synthesis has further accelerated these reactions, leading to higher yields and shorter reaction times. tandfonline.commdpi.com

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which is an efficient way to generate libraries of diverse compounds. tandfonline.com

Cascade Reactions: These processes involve multiple bond-forming events in a single synthetic operation, leading to the rapid construction of complex polycyclic indole skeletons. researchgate.net

Late-stage Functionalization: This approach focuses on modifying complex, pre-existing indole scaffolds, which allows for the rapid generation of analogues from a common intermediate. researchgate.net A notable example is the direct insertion of a nitrogen atom into the indole skeleton to form quinazoline (B50416) motifs. researchgate.net

A significant advancement is the use of "indolynes," which are highly reactive intermediates that can be trapped with various reagents to produce novel substituted indoles. nih.gov This method provides access to benzenoid-substituted indoles, which are otherwise difficult to synthesize. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Bioactive Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the identification of bioactive indole derivatives. frontiersin.orgfrontiersin.org

Computational approaches , such as Computer-Aided Drug Design (CADD), play a vital role in: frontiersin.org

Virtual Screening: Identifying potential hit compounds from large virtual libraries by predicting their binding affinity to a biological target.

Predicting ADMET Properties: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of new compounds, which helps in prioritizing candidates with favorable drug-like properties. frontiersin.org

Understanding Mechanism of Action: Molecular docking and dynamics simulations can provide insights into how a compound interacts with its target at the molecular level. nih.gov For example, molecular docking studies have been used to investigate the binding interactions of indole-3-carboxylic acid conjugates with DNA gyrase and lanosterol-14-alpha demethylase, suggesting their potential as antibacterial and antifungal agents. nih.gov

Experimental methods are then used to validate the computational predictions and to further characterize the biological activity of the synthesized compounds. frontiersin.org This iterative cycle of computational design and experimental testing allows for a more focused and efficient discovery process. researchgate.netfrontiersin.org For instance, the combination of computational and experimental studies was crucial in understanding the regioselectivity of nucleophilic additions to indolynes. nih.gov

Exploration of Emerging Biological Targets and Novel Therapeutic Areas

Research into this compound and its analogues is expanding to new biological targets and therapeutic areas beyond the traditional focus on cancer and microbial infections. easychair.orgtandfonline.com The inherent versatility of the indole scaffold makes it a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

Emerging areas of investigation include:

Neurodegenerative Diseases: Indole derivatives are being explored for their potential to modulate targets involved in conditions like Alzheimer's and Parkinson's disease.

Inflammatory Diseases: The anti-inflammatory properties of some indole compounds are being investigated for the treatment of chronic inflammatory conditions. nih.gov

Viral Infections: The search for novel antiviral agents has led to the exploration of indole derivatives targeting various viral proteins and replication mechanisms. nih.gov

The discovery of new bioactive indole alkaloids from natural sources, such as those from co-culturing bacteria, can also reveal novel biological activities and inspire the synthesis of new analogues. mdpi.com For example, the indolocarbazole alkaloid BE-13793C, produced through co-culture, showed strong anti-proliferative activity against a colon cancer cell line. mdpi.com

The continued exploration of the chemical space around the this compound scaffold, coupled with advancements in synthetic chemistry and computational tools, promises to deliver a new generation of innovative medicines for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Methyl-1H-indole-3-carbonitrile, and how are they experimentally determined?

- Methodological Answer : The compound (CHN) has a molecular weight of 156.18 g/mol, density of 1.2 g/cm³, and boiling point of 357.9°C . Characterization involves:

- Melting Point : Not explicitly reported, but differential scanning calorimetry (DSC) can be used.

- Spectroscopy : H/C NMR and IR to confirm the nitrile (-CN) and indole ring functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Elemental Analysis : To validate purity (>98% by HPLC, as seen in indole derivatives) .

Q. What standard synthetic routes are employed for this compound, and how is the reaction monitored?

- Methodological Answer : A common approach involves:

- Cyanation : Reacting 5-methylindole with a cyanating agent (e.g., CuCN or trimethylsilyl cyanide) under inert conditions.

- Optimization : Refluxing in acetic acid with sodium acetate (similar to indole-2-carboxylic acid synthesis) .

- Monitoring : TLC (thin-layer chromatography) or HPLC to track reaction progress.

- Purification : Column chromatography using silica gel, followed by recrystallization from DMF/acetic acid mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 293 K, achieving a mean C–C bond accuracy of 0.003 Å .

- Refinement : SHELXL software for small-molecule refinement, leveraging high-resolution data. For example, bond angles (e.g., C1–N1–C4 = 108.5°) and torsion angles (e.g., C4–N1–C1–C2 = -12.3°) are optimized .

- Validation : R factor <0.054 and wR factor <0.137 ensure precision .

Q. What strategies improve the yield of this compound in multi-step syntheses involving air-sensitive intermediates?

- Methodological Answer :

- Inert Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., cyanations).

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) for regioselective C–H functionalization .

- Workflow : Quench reactions under nitrogen, and isolate intermediates via vacuum distillation or cold filtration .

Q. How do substituents on the indole ring (e.g., methoxy, bromo) influence the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -CN, -Br): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Methoxy Groups : Improve solubility and bioavailability, as seen in 5-methoxyindole derivatives .

- Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial targets to quantify IC/MIC values .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to map electron density (e.g., Fukui indices) at C2, C4, and C7 positions.

- Molecular Dynamics : Simulate reaction trajectories for nitration or halogenation .

- Validation : Compare predicted regioselectivity with experimental HPLC/MS data .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation) .

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4) .

- Storage : In airtight containers under nitrogen at -20°C to prevent decomposition .

Data Contradictions and Validation

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.